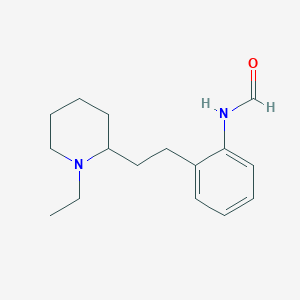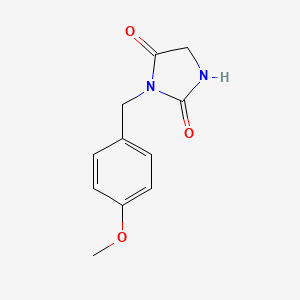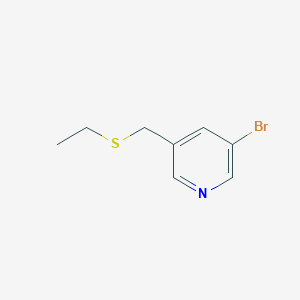
3-bromo-5-(ethylsulfanylmethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-5-(ethylsulfanylmethyl)pyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the third position and an ethylsulfanyl group attached to the fifth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(ethylsulfanylmethyl)pyridine typically involves the bromination of 5-[(ethylsulfanyl)methyl]pyridine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions:
Substitution Reactions: 3-bromo-5-(ethylsulfanylmethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can also undergo reduction reactions, particularly at the bromine site, to form the corresponding dehalogenated product.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as amines or alkoxides.
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated pyridine derivatives.
科学研究应用
Chemistry: 3-bromo-5-(ethylsulfanylmethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as a building block in various organic reactions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It serves as a precursor for the synthesis of pharmaceutical agents that may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties.
作用机制
The mechanism of action of 3-bromo-5-(ethylsulfanylmethyl)pyridine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the bromine atom and the ethylsulfanyl group can influence its binding affinity and specificity towards these targets .
相似化合物的比较
- 3-Bromo-5-(methylsulfonyl)pyridine
- 3-Bromo-5-(methylthio)pyridine
- 3-Bromo-5-(ethylthio)pyridine
Comparison: 3-bromo-5-(ethylsulfanylmethyl)pyridine is unique due to the presence of the ethylsulfanyl group, which can impart different chemical and biological properties compared to similar compounds. For instance, the ethylsulfanyl group may enhance lipophilicity and membrane permeability, making it more suitable for certain applications .
属性
分子式 |
C8H10BrNS |
|---|---|
分子量 |
232.14 g/mol |
IUPAC 名称 |
3-bromo-5-(ethylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C8H10BrNS/c1-2-11-6-7-3-8(9)5-10-4-7/h3-5H,2,6H2,1H3 |
InChI 键 |
KPOGJFKSJMPQIA-UHFFFAOYSA-N |
规范 SMILES |
CCSCC1=CC(=CN=C1)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(4-Chloro-1H-pyrazol-1-yl)oxy]methyl thiocyanate](/img/structure/B8641555.png)
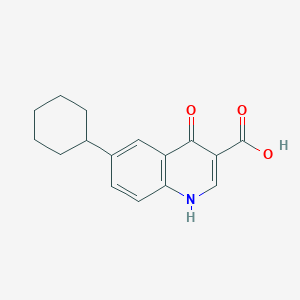

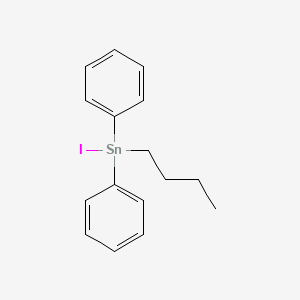
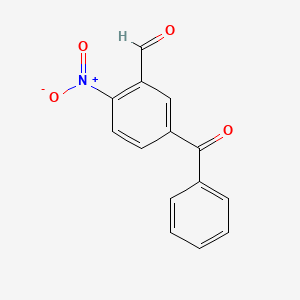
![(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione](/img/structure/B8641590.png)
![[5-(1-Methoxycarbonylcyclopropyl)pyridin-3-yl]boronic acid](/img/structure/B8641592.png)
![3,3-Dimethyl-1,5-dioxa-spiro[5,5]undecan-8-one](/img/structure/B8641597.png)
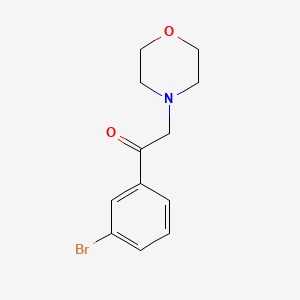
![Acetic acid, [bis(2,2,2-trifluoroethoxy)phosphinyl]-](/img/structure/B8641607.png)


